4-Ethoxy-2-mercaptobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-mercaptobenzamide is an organosulfur compound with the molecular formula C9H11NO2S It is characterized by the presence of an ethoxy group and a mercapto group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-mercaptobenzamide typically involves the reaction of 4-ethoxybenzoic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-mercaptobenzamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
4-Ethoxy-2-mercaptobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-mercaptobenzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the benzamide core can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Mercaptobenzimidazole: An organosulfur compound with similar structural features but different functional groups.
2-Mercaptobenzothiazole: Another related compound with a thiazole ring instead of a benzamide core.
Uniqueness: 4-Ethoxy-2-mercaptobenzamide is unique due to the presence of both an ethoxy group and a mercapto group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
85169-21-7 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-ethoxy-2-sulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-2-12-6-3-4-7(9(10)11)8(13)5-6/h3-5,13H,2H2,1H3,(H2,10,11) |
InChI Key |
RWOSVQWVYSMNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.